REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[CH:6]1([C:9]#[C:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[CH2:8][CH2:7]1.S(OC)(OC)(=O)=O>C(OCC)C>[CH3:12][Si:11]([CH3:14])([CH3:13])[C:10]#[C:9][C:6]1([CH3:1])[CH2:8][CH2:7]1
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Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated aqueous solution of ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The product mixture was further distilled
|
Type
|
CUSTOM
|
Details
|
to remove the
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C#CC1(CC1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |